molecular formula C11H18N2O3 B14894938 (R)-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate

(R)-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B14894938
M. Wt: 226.27 g/mol
InChI Key: RSADQNILVJUXIE-MRVPVSSYSA-N
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Description

tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a cyano group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with a cyanating agent. One common method is the use of tert-butyl hydroperoxide in the presence of a catalyst such as sulfuric acid or magnesium sulfate . The reaction proceeds through the formation of an intermediate, which then undergoes cyanation to yield the desired product.

Industrial Production Methods

Industrial production of tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,2-dimethyloxazolidine-3-carboxylate
  • tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate
  • tert-Butyl 2,2-dimethyl-4-oxazolidinone

Uniqueness

tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate is unique due to the presence of both a cyano group and an oxazolidine ring, which confer distinct reactivity and stability. The tert-butyl group also enhances its steric properties, making it a valuable compound for selective reactions and applications in various fields .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (4R)-4-cyano-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,7H2,1-5H3/t8-/m1/s1

InChI Key

RSADQNILVJUXIE-MRVPVSSYSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)C#N)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C#N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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